Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid with a phenyl group attached to the alpha carbon. The addition of the alpha-isopropenyl group and the (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. One common method includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines under appropriate conditions
Scientific Research Applications
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other esters of mandelic acid and derivatives with different substituents. For example:
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester: This compound has a similar structure but differs in the position and type of substituents.
Mandelic acid, 3,4-dimethoxy-alpha-isopropenyl-, 1-methyl-4-piperidyl ester: Another derivative with additional methoxy groups, which may alter its chemical and biological properties
These comparisons highlight the uniqueness of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester in terms of its specific substituents and resulting properties.
Properties
CAS No. |
93101-33-8 |
---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15/h4-9,21H,1,10-13H2,2-3H3 |
InChI Key |
NUPKLSAGLYZCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.